Gal 9
Description
Structural Characteristics of Galectin-9
Domain Organization and Isoform Diversity
Tandem-Repeat Architecture: N-Terminal vs. C-Terminal Carbohydrate Recognition Domains (CRDs)
Galectin-9 belongs to the tandem-repeat subclass of galectins, characterized by two distinct CRDs connected by a flexible linker peptide. The N-terminal CRD (Gal-9N) and C-terminal CRD (Gal-9C) share only 39% sequence homology, resulting in divergent ligand-binding preferences. Structural analyses reveal that Gal-9N adopts a canonical β-sandwich fold with a shallow binding pocket optimized for recognizing poly-N-acetyllactosamine chains. In contrast, Gal-9C features a wider binding groove with unique residues like Arg221, enabling interactions with α2-3-sialylated oligosaccharides. This structural divergence allows Galectin-9 to engage diverse glycoconjugates, facilitating its roles in cell adhesion and immune modulation.
The linker peptide, varying in length across isoforms, influences inter-CRD flexibility. Crystallographic studies demonstrate that the linker’s conformational plasticity enables both CRDs to simultaneously engage ligands on multivalent substrates, enhancing avidity. However, proteolytic cleavage within the linker can generate monovalent CRDs with distinct functionalities, such as Gal-9C’s pro-apoptotic activity.
Alternative Splicing Variants and Tissue-Specific Isoforms
Alternative splicing of the LGALS9 gene generates at least five isoforms (e.g., Gal-9L, Gal-9M, Gal-9S), differing in linker length and exon composition. For instance, Gal-9L contains a 58-amino-acid linker, while Gal-9M and Gal-9S have shorter linkers of 26 and 14 residues, respectively. Endothelial cells express unique splice variants like Gal-9Δ5/6/10, which lacks exons 5, 6, and 10, truncating the C-terminal CRD. These isoforms exhibit tissue-specific expression patterns; Gal-9M predominates in immune cells, whereas Gal-9L is enriched in intestinal epithelia.
Proteolytic processing further diversifies Galectin-9’s functional repertoire. Thrombin cleaves Gal-9L at linker motifs (-IAPRT- and -PRPRG-), generating monovalent CRDs that lose eosinophil chemoattractant activity but retain anti-angiogenic properties. Such post-translational modifications highlight the dynamic regulation of Galectin-9’s bioactivity.
Structural Comparison with Other Tandem-Repeat Galectins (e.g., Galectin-4, Galectin-8)
Galectin-9’s tandem-repeat architecture parallels that of Galectin-4 and Galectin-8, yet key structural distinctions dictate functional specialization. Galectin-4, for example, possesses two CRDs with a rigid linker, favoring simultaneous binding to branched glycans on cell surfaces. In contrast, Galectin-9’s flexible linker allows independent CRD movement, enabling cross-linking of distant ligands.
Galectin-8’s CRDs exhibit differential ligand specificity: the N-terminal CRD (Gal-8N) binds sulfated glycosaminoglycans, while the C-terminal CRD (Gal-8C) prefers α2-3-sialylated glycans. Similarly, Galectin-9’s CRDs display distinct preferences, with Gal-9N favoring poly-N-acetyllactosamine (Kd ≈ 0.16–0.70 μM) and Gal-9C binding sialylated ligands (Kd ≈ 17–34 μM). These contrasts underscore how CRD evolution tailors galectins for specific biological contexts.
Crystal Structure Analysis of CRD-Ligand Interactions
N-Terminal CRD Binding Specificity for Poly-N-Acetyllactosamine
Crystal structures of Gal-9N in complex with poly-N-acetyllactosamine (Galβ1-4GlcNAc repeats) reveal a linear binding mode, where the terminal galactose occupies the conserved S4-S6 β-strand pocket. Hydrogen bonds between galactose OH4 and His63/Asn65/Arg67 stabilize the interaction, while adjacent GlcNAc residues form van der Waals contacts with Trp84. This architecture enables Gal-9N to recognize internal LacNAc units within extended glycans, facilitating lattice formation on cell surfaces.
Notably, Gal-9N’s shallow binding site accommodates branched N-glycans, a feature absent in Galectin-1’s deeper pocket. This structural adaptation explains Galectin-9’s preferential binding to heavily glycosylated receptors like TIM-3 and CD44.
Impact of Linker Peptide Length on Dimerization and Function
Linker length critically influences Galectin-9’s quaternary structure. Full-length Gal-9M (26-residue linker) exists as a monomer in solution but dimerizes upon binding multivalent ligands. In contrast, Gal-9L’s elongated linker (58 residues) permits intramolecular CRD interactions, stabilizing a closed conformation that masks ligand-binding sites. Proteolytic cleavage of Gal-9L by thrombin liberates active CRDs, which inhibit angiogenesis more potently than intact Gal-9L.
Endothelial-specific isoforms like Gal-9Δ5/6/10, lacking the C-terminal CRD, exhibit altered bioactivity. These truncated isoforms fail to inhibit endothelial sprouting but retain chemotactic activity, suggesting context-dependent roles in vascular remodeling.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
DTLACRQSHGSCSFVACRAPSVDIGTCRGGKLKCCK |
Origin of Product |
United States |
Scientific Research Applications
Galectin-9 (Gal-9) is a tandem-repeat-type galectin with two carbohydrate-recognition domains (CRDs) that influences cell aggregation and adhesion, apoptosis of tumor cells, and antitumor immunity . Gal-9 enhances antitumor immunity via dendritic cell maturation and the induction of Th1-mediated antitumor immunity . It has roles in immune homeostasis, malignancy, inflammation, and autoimmune diseases .
Galectin-9 Applications in Scientific Research
- Anti-tumor Immunity Galectin-9 enhances antitumor immunity by the initial CRD-independent maturation of dendritic cells and subsequent induction of Th1-mediated antitumor immunity . Treatment with recombinant Gal-9 also prolonged survival in a murine melanoma model by increasing the numbers of CD8 cytotoxic T cells (CTLs) and natural killer (NK) cells and macrophages .
- Tumor Pathogenesis Gal-9 plays a role in tumor pathogenesis, and further research exploring its regulation in tumors can enhance understanding of its mechanisms . Gal-9 displays variable expression patterns across different tumor types, and its binding to cell-specific glycoconjugate ligands has been implicated in both promoting and suppressing tumor progression . Targeting Gal-9 in combination with immunotherapy could be a new avenue for tumor treatment .
- Regulation of NK Cell Function The Galectin-9/TIM-3 pathway plays a role in the regulation of NK cell function . Gal-9 has a modulatory role in the cytotoxicity and cytokine production of NK-92MI cells in the presence of different serum supplements . These results may aid the development of novel NK-cell-based strategies that target the Gal-9/TIM-3 checkpoint in tumors resistant to T-cell-based immunotherapy .
- SARS-CoV-2 Replication Gal-9 treatment enhances SARS-CoV-2 replication in human airway epithelial cells (AECs) .
- Drug development Fibrogen is working on antibodies targeting Galectin-9 protein (“Gal-9”) and C-C Motif Chemokine Receptor 8 (“CCR8”), to enhance their pre-clinical pipeline and address unmet patient needs in oncology, immunology, and fibrosis .
- Endometriosis Gal-9 can effectively differentiate endometriosis patients from healthy controls .
- Studying nanoparticle function Galectin-9 is used in a high-throughput imaging-based endosomal escape assay to allow time-lapse live-cell recordings of endosomal damage events . In combination with fluorescently labeled nanoparticles, this assay allows a complete overview of nanoparticle trafficking from cellular uptake to endosomal escape and ultimately mRNA translation to functional protein while also evaluating potential cellular toxicity within a high-throughput format .
Galectin-9 Binding Partners
The broad range of functions carried out by Gal-9 stems from its ability to interact with multiple partners . These binding partners range from intracellular cytosolic/nuclear proteins to canonical membrane glycoproteins uniquely expressed in a cell- or tissue-specific manner . Glycosylation of these Gal-9 glycoprotein ligands is often contextualized in relation to the coordinated expression of glycosyltransferases associated with cell differentiation or a malignant or metastatic cell transition .
Galectin-9 and Complete Freund’s Adjuvant (CFA)
Chemical Reactions Analysis
IgE Binding
Gal-9 demonstrates a strong and specific binding affinity for IgE, a heavily glycosylated immunoglobulin . This interaction can prevent the formation of IgE-antigen complexes, which is crucial in mast cell degranulation .
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Gal-9 suppresses degranulation from mast cells stimulated by IgE plus antigen .
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The inhibitory effect of Gal-9 is negated in the presence of lactose, which indicates the importance of Gal-9's lectin activity .
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Immunological stimuli can augment Gal-9 secretion from mast cells, suggesting an autocrine regulatory role in suppressing excessive degranulation .
Intermolecular Interactions
Gal-9 can engage in intermolecular interactions, forming multimers . These interactions are dependent on the activity of the carbohydrate recognition domain (CRD) .
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The addition of saccharide inhibitors can abolish the binding between Gal-9 molecules .
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Gal-9 interacts with other galectin members like Gal-3 and Gal-8, but not Gal-1 .
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These interactions may explain some of the diverse functions of Gal-9 .
The dissociation constant (
) for Gal-9 intermolecular interactions has been determined using techniques such as affinity chromatography and surface plasmon resonance (SPR) analysis .
| Interaction |
Value |
| ------------------------ | ---------------------- |
| Gal-9Null/Gal-9Null |
|
| Gal-9Null/Gal-9Null (SPR) |
|
| Gal-9S/Gal-9S |
|
Carbohydrate-Recognition Domains (CRDs)
Gal-9 comprises two tandemly repeated CRDs, namely Gal-9N (N-terminal) and Gal-9C (C-terminal), which exhibit distinct carbohydrate ligand interactions .
-
The N- and C-terminal CRDs of Gal-9 have only 39% amino acid similarity .
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The N-terminal CRD is suggested to play a predominant role in activating dendritic cell function .
-
The C-terminal CRD is mainly involved in triggering T-cell death .
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Variations in the linker domain between the two CRDs affect their rotational flexibility, influencing the formation of higher-order multimers and Gal-9 valency .
Interactions with Glycoproteins
Gal-9 interacts with a range of glycoproteins, influencing various cellular functions . Glycosylation of these glycoprotein ligands is often contextualized in relation to the coordinated expression of glycosyltransferases associated with cell differentiation or a malignant or metastatic cell transition .
Impact on Cancer Cells
Gal-9 has demonstrated both promoting and suppressing effects on tumor progression, depending on its binding to cell-specific glycoconjugate ligands .
Antimicrobial Activity
Gal-9, Gal-9N, and Gal-9C have been shown to exhibit antimicrobial activity against certain microbial strains .
Comparison with Similar Compounds
Comparison with Similar Galectins
Galectin-1 (Gal-1)
Gal-1, a prototype galectin with a single CRD, shares functional overlap with Gal-9 in immune modulation but exhibits distinct expression patterns and disease associations:
- Immune Regulation : Both Gal-1 and Gal-9 suppress T-cell responses, but Gal-1 primarily induces apoptosis of activated T-cells, while Gal-9 interacts with Tim-3 to regulate Th1/Th17 immunity .
- Disease Contexts: In gestational diabetes mellitus (GDM), placental Gal-1 expression in A2-type GDM (8.15 ± 1.81) and A1-type GDM (3.85 ± 1.14) significantly exceeds normal controls (2.30 ± 1.08) . In pregnancy with cardiac disease, Gal-1 levels inversely correlate with disease severity, acting as a protective factor against adverse outcomes .
- Structural Differences: Unlike Gal-9, Gal-1’s monomeric structure limits its ability to cross-link multiple ligands, narrowing its functional scope .
Galectin-3 (Gal-3)
Gal-3, a chimera-type galectin with one CRD and a collagen-like domain, contrasts with Gal-9 in both structure and function:
- Fibrosis and Inflammation : Gal-3 promotes cardiac fibrosis and ventricular remodeling, whereas Gal-9 attenuates inflammatory responses via Tim-3 signaling .
- Clinical Biomarkers :
- Expression Trends : Gal-3 is overexpressed in fibrotic tissues, whereas Gal-9 is upregulated in autoimmune and allergic conditions (e.g., infant eczema) .
Functional Roles in Disease Contexts
Expression Levels Across Pathological Conditions
Table 1: Galectin Expression in Clinical Studies
Preparation Methods
Recombinant Expression and Purification of Galectin-9
Recombinant production is the most common method for obtaining Gal 9 in sufficient purity and quantity for experimental use. The process typically involves:
Expression systems : Human this compound is often expressed in bacterial or mammalian cells. For example, recombinant stable and mutant forms of human this compound lacking the entire linker region have been expressed and purified as described in previous studies, ensuring functional lectin domains are preserved.
Purification : Following expression, this compound is purified using affinity chromatography techniques that exploit its carbohydrate-binding properties or tagged protein purification methods. Purity is confirmed by standard biochemical assays.
Mutant forms : Mutants of this compound, such as those lacking linker regions or with specific amino acid substitutions, are prepared similarly to study structure-function relationships.
Biotinylation of Galectin-9 for Binding Assays
For binding studies, this compound is often biotinylated to facilitate detection and quantification:
Biotinylation protocol : this compound is reacted with an N-hydroxysuccinimide (NHS)-biotin reagent (e.g., EZ-link NHS-biotinylation kit) under controlled conditions to label lysine residues without compromising lectin activity.
Dilution and stabilization : Post-biotinylation, this compound is diluted to working concentrations (e.g., 0.1 μM) in buffer containing bovine serum albumin (BSA) to stabilize the protein and prevent nonspecific binding during assays.
Applications : Biotinylated this compound is used in ELISA and other immunoassays to quantify binding to IgE or other ligands, enabling high-affinity interaction studies.
Preparation of Galectin-9 for Cellular and Functional Assays
This compound used in cellular experiments is prepared to maintain biological activity and sterility:
Concentration and storage : this compound is typically prepared at concentrations such as 10 μg/ml for cell culture studies, with aliquots stored at -20°C or -80°C to preserve activity.
Heat treatment and controls : To verify specificity and activity, this compound can be heat-inactivated (e.g., 95°C for 20 minutes) or used alongside controls such as lactose (a galactoside competitor) and sucrose (non-binding sugar) to block carbohydrate-binding sites during experiments.
Inhibitor studies : Cells may be pretreated with inhibitors or antibodies before this compound exposure to dissect signaling pathways involved in this compound-induced effects.
Advanced Preparation for Imaging and High-Throughput Assays
Recent innovations have developed this compound-based reporter systems for imaging and high-throughput screening:
mCherry-Galectin-9 fusion protein : Stable cell lines expressing mCherry-tagged this compound are generated by targeted knock-in at the AAVS1 locus using zinc-finger nucleases and transfection reagents. This allows real-time visualization of this compound recruitment to damaged endosomes or lysosomes.
Lipid nanoparticle (LNP) formulation : For delivery studies, this compound-related assays use LNPs prepared by automated pipetting robots mixing cationic lipids, sterols, phospholipids, and PEG-lipids with mRNA cargo. The particles are incubated overnight at 4°C before use.
DNA extraction and ddPCR : For genetic validation of this compound reporter integration, DNA is extracted from cells and analyzed by droplet digital PCR (ddPCR) with specific primers and probes.
Summary Table of Galectin-9 Preparation Methods
Research Findings and Considerations
Functional integrity : Preparation methods emphasize maintaining this compound's carbohydrate-binding activity, critical for its biological function. Biotinylation and heat treatment protocols are carefully optimized to avoid loss of activity.
Mutant and truncated forms : Use of mutants lacking linker regions allows dissection of this compound’s functional domains and improves understanding of its mechanism in apoptosis and immune modulation.
High-throughput compatibility : The development of mCherry-Gal 9 reporters and automated LNP formulation enables scalable screening of compounds that affect endosomal escape, a key process in nucleic acid delivery technologies.
Quality control : Protein quantification by ELISA and bicinchoninic acid assays, along with genetic validation by ddPCR, ensure reproducibility and accuracy in this compound preparation and application.
Q & A
Basic Research Questions
Q. How can I design a robust experimental framework to study Gal 9’s biochemical interactions?
- Methodological Answer : Start by defining the hypothesis (e.g., this compound’s role in immune modulation) and select appropriate assays (e.g., ELISA for ligand binding, flow cytometry for cellular responses). Use control groups (wild-type vs. knockout models) to isolate variables. For reproducibility, document protocols using standardized formats (e.g., MIAME for microarray experiments) and validate results through triplicate trials. Include statistical power analysis to determine sample size .
- Table 1 : Common Experimental Designs for Protein Interaction Studies
| Design Type | Application | Key Controls |
|---|---|---|
| Dose-response | Ligand affinity | Negative controls (buffer-only) |
| Knockout models | Functional analysis | Wild-type comparators |
| Co-immunoprecipitation | Binding partners | Isotype-matched antibodies |
Q. What are effective strategies to identify conflicting data in this compound-related studies?
- Methodological Answer : Conduct systematic reviews using Boolean operators in Google Scholar (e.g.,
Galectin-9 AND (apoptosis OR T-cell regulation)). Compare datasets across studies for inconsistencies (e.g., opposing results in cancer vs. autoimmune contexts). Apply triangulation by cross-verifying with multiple methods (e.g., Western blot vs. immunohistochemistry). Use tools like PRISMA flow diagrams to map discrepancies .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s dual pro- and anti-inflammatory roles across studies?
- Methodological Answer : Perform meta-analysis to quantify effect sizes (e.g., using RevMan or R’s
metaforpackage). Stratify data by biological context (e.g., tissue-specific expression, disease stage). For mechanistic insights, use gene-editing tools (CRISPR/Cas9) to perturb this compound pathways in controlled environments. Validate findings with functional assays (e.g., cytokine profiling) . - Table 2 : Factors Influencing this compound’s Functional Dichotomy
| Factor | Pro-Inflammatory Context | Anti-Inflammatory Context |
|---|---|---|
| Tissue type | High in tumor microenvironments | Elevated in regulatory T-cells |
| Ligand binding | TIM-3 interaction | Dectin-1 engagement |
| Post-translational modification | Glycosylation state | Proteolytic cleavage |
Q. What advanced search strategies optimize literature retrieval for this compound’s role in niche applications (e.g., neuroimmunology)?
- Methodological Answer : Use Google Scholar’s advanced operators:
intitle:"Galectin-9" AND "neuroinflammation"to target title-specific relevance.source:"Nature Immunology"to filter high-impact journals.- Set date ranges (e.g.,
2015-2025) to prioritize recent studies. Combine with citation tracking (e.g., "Cited by" feature) to identify seminal works .
Q. How should I structure a research proposal to investigate this compound’s therapeutic potential?
- Methodological Answer : Follow a grant-writing template:
Background : Summarize this compound’s known functions and gaps (e.g., limited in vivo data).
Objectives : Define specific aims (e.g., "Determine this compound’s efficacy in murine lupus models").
Methods : Detail experimental workflows (e.g., RNA-seq for pathway analysis).
Ethics : Address animal welfare compliance and data anonymization.
Include a Gantt chart for timelines and budget justifications for reagents (e.g., recombinant this compound) .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response curve) using tools like GraphPad Prism. For multi-variable datasets (e.g., cytokine arrays), use principal component analysis (PCA) to reduce dimensionality. Validate with bootstrapping or permutation tests to ensure robustness .
Q. How can I ensure reproducibility when replicating this compound knockout studies?
- Methodological Answer : Adopt open-science practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
